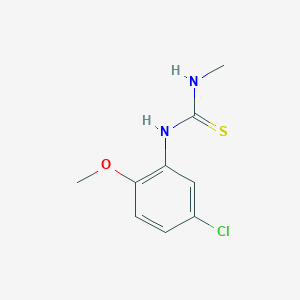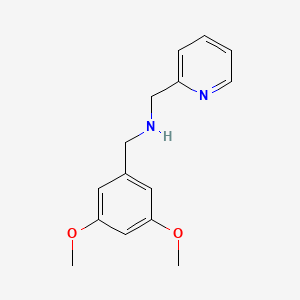![molecular formula C18H13FN2O2S B5809374 N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)
N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as FL118, is a novel small molecule drug candidate that has shown promising results in preclinical studies. It was first synthesized in 2008 by researchers at the University of Texas MD Anderson Cancer Center, and since then, it has been extensively studied for its potential applications in cancer treatment.
作用機序
The exact mechanism of action of FL118 is not fully understood, but it is believed to work by targeting multiple pathways involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins involved in cancer cell signaling, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
FL118 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which it exerts its anticancer activity. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, FL118 has been shown to enhance the immune response against cancer cells, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the main advantages of FL118 as a research tool is its potent anticancer activity, which makes it a useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of FL118 is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
将来の方向性
There are several potential future directions for research on FL118. One area of interest is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another potential direction is to explore its potential applications in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy as a potential cancer treatment.
合成法
The synthesis of FL118 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride to form 4-nitro-N-(4-fluorophenyl)benzamide. This intermediate compound is then reduced using tin and hydrochloric acid to yield 4-amino-N-(4-fluorophenyl)benzamide. The final step involves the reaction of 4-amino-N-(4-fluorophenyl)benzamide with 2-thiophenecarboxylic acid chloride to form FL118.
科学的研究の応用
FL118 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have shown that it has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. It has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
特性
IUPAC Name |
N-[3-[(4-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(22)20-14-3-1-4-15(11-14)21-18(23)16-5-2-10-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFLQLAVNMLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)
![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)






